SB-204990, chemically known as (3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanacetic acid, is a cell-permeable γ-lactone prodrug. [] It serves as a precursor to SB-201076, a potent inhibitor of ATP citrate lyase (ACLY). [] This compound is primarily utilized in scientific research to investigate the role of ACLY in lipid metabolism and other cellular processes. [, , , , , , , , , ]
The primary chemical reaction associated with SB-204990 is its conversion to the active ACLY inhibitor, SB-201076. [] This conversion likely involves enzymatic hydrolysis of the lactone ring within the body, releasing the active compound. [] Further research is needed to confirm the exact mechanism of this conversion and explore other potential reactions involving SB-204990.
SB-204990 itself is a prodrug and does not directly inhibit ACLY. [] Upon administration, it is metabolized into SB-201076, which acts as a potent inhibitor of ACLY. [] ACLY catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate in the cytoplasm. [, , ] By inhibiting ACLY, SB-201076 limits the availability of acetyl-CoA, a crucial building block for cholesterol and fatty acid synthesis. [, , , ] This inhibition ultimately leads to a decrease in lipid production and alters cellular metabolism. [, , , ]
Lipid Metabolism: SB-204990 effectively inhibits cholesterol and fatty acid synthesis in HepG2 cells and rat models, leading to a significant decrease in plasma cholesterol and triglyceride levels. [, ] This highlights its potential as a tool for studying lipid homeostasis and the development of hypolipidemic interventions. [, ]
Metabolic Reprogramming in Cancer: Research suggests that inhibiting ACLY using SB-204990 can induce synthetic lethality in KRas-driven cancer cells when combined with glutamine deprivation. [] This finding indicates a potential therapeutic strategy for targeting metabolic vulnerabilities in specific cancer types. []
Hematopoiesis: Studies using SB-204990 in hematopoietic stem cells (HSCs) demonstrate its influence on HSC lineage commitment, specifically promoting myeloid differentiation. [] This suggests its utility in investigating the role of ACLY in hematopoiesis and potential therapeutic applications for hematologic disorders. []
Pancreatic Beta Cell Function: Research indicates that ACLY reduction, potentially induced by SB-204990, plays a role in palmitate-induced apoptosis in pancreatic beta cells. [] This finding provides insights into the link between lipid metabolism and beta cell dysfunction in the context of type 2 diabetes. []
Kidney Function: Studies utilizing SB-204990 in mice models suggest that ACLY inhibition could be a potential therapeutic strategy for obesity-related renal injuries by attenuating ectopic lipid accumulation and subsequent inflammation in the kidneys. [, ]
Aging and Muscle Regeneration: Research using SB-204990 in mouse models suggests its potential role in modulating aging processes and promoting muscle regeneration, potentially through its impact on lipid metabolism and energy homeostasis. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: